2-Iodo-4-methoxybenzoic acid

Overview

Description

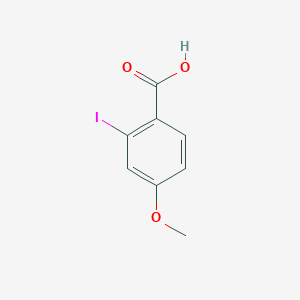

2-Iodo-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted by iodine and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the iodination of 4-methoxybenzoic acid. The reaction typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include heating the mixture to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow processes and the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom in 2-iodo-4-methoxybenzoic acid acts as a leaving group, enabling nucleophilic substitution under specific conditions.

Key Reagents and Conditions

- Nucleophilic agents : Sodium hydroxide, potassium carbonate, or amines in polar solvents (e.g., acetonitrile or DMSO) .

- Catalysts : Palladium complexes for cross-coupling reactions .

Example Reaction: Methyl Ester Formation

Methylation of the carboxylic acid group occurs via reaction with iodomethane (CH₃I) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU):

Reaction :

this compound + CH₃I → Methyl-2-iodo-4-methoxybenzoate

Conditions : Room temperature, inert atmosphere, acetonitrile solvent .

Yield : 60% .

Oxidation and Reduction

The carboxylic acid group and aromatic ring undergo redox transformations.

Oxidation Reactions

- Carboxylic acid derivatives : Conversion to esters or amides via Fischer esterification (acid-catalyzed) .

- Aromatic ring : Iodoxybenzoic acid (IBX)-mediated oxidation of benzylic/allylic positions via single-electron transfer (SET) mechanisms .

Mechanism of IBX Oxidation

- Ligand exchange : Alcohol replaces hydroxyl group on IBX.

- Hypervalent twisting : Steric repulsion drives conformational rearrangement.

- Elimination : Formation of carbonyl compounds (e.g., aldehydes/ketones) .

Reduction Reactions

Coupling Reactions

The iodine substituent facilitates cross-coupling reactions, forming biaryl structures.

Suzuki-Miyaura Coupling

Reagents : Boronic acids, palladium catalysts (e.g., Pd(PPh₃)₄), mild base (e.g., K₂CO₃) .

Example :

this compound + Phenylboronic acid → 4-Methoxy-2-phenylbenzoic acid

Yield : 70–85% (typical for aryl iodides) .

Comparative Reactivity

Mechanistic Insights

- Substitution : Proceeds via SNAr (nucleophilic aromatic substitution) due to electron-withdrawing -COOH and -OCH₃ groups activating the ring .

- Oxidation : SET mechanisms dominate in IBX-mediated reactions, generating radical intermediates .

- Coupling : Palladium catalyzes transmetallation and reductive elimination steps .

Biological Activity Correlation

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that 2-Iodo-4-methoxybenzoic acid exhibits significant anticancer properties. Studies have demonstrated its effectiveness against specific cancer cell lines through mechanisms that may involve the inhibition of cell proliferation and induction of apoptosis. For instance, compounds derived from this acid have been evaluated for their cytotoxic effects on human cancer cells, showing promising results in vitro and in vivo .

1.2 Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases. The molecular mechanisms underlying these effects are still under investigation, but preliminary results indicate that it may modulate signaling pathways involved in inflammation .

1.3 Drug Development

As a building block in drug synthesis, this compound serves as an intermediate for developing new pharmaceuticals. Its derivatives are being explored for various biological activities, including antimicrobial and antifungal properties. The versatility of this compound allows chemists to modify its structure to enhance efficacy and reduce toxicity .

Material Science

2.1 Nanoparticle Assembly

In material science, this compound is utilized in the layer-by-layer assembly of nanoparticles for biomedical applications. This method enhances the stability and functionality of nanoparticles used in drug delivery systems and imaging agents. The compound's ability to form stable interactions with other materials makes it a valuable component in nanotechnology .

2.2 Polymer Chemistry

The compound is also explored as a modifier in polymer chemistry, where it can influence the properties of polymers used in various applications, including coatings and adhesives. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Synthetic Intermediate

3.1 Organic Synthesis

this compound acts as a versatile synthetic intermediate in organic chemistry. It is employed in the synthesis of various complex organic molecules through reactions such as coupling reactions and electrophilic substitutions. Researchers have utilized this compound to develop new synthetic routes for biologically active compounds, showcasing its importance in synthetic organic chemistry .

3.2 Synthesis of Heterocycles

The compound is also instrumental in synthesizing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its reactivity allows for the formation of diverse heterocyclic structures that exhibit a wide range of biological activities .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of derivatives of this compound on various cancer cell lines, demonstrating significant inhibition rates compared to control groups .

Case Study 2: Nanoparticle Applications

Research featured in Advanced Drug Delivery Reviews highlighted the use of this compound in creating stable nanoparticle formulations for targeted drug delivery systems, improving therapeutic outcomes while minimizing side effects .

Mechanism of Action

The mechanism of action of 2-iodo-4-methoxybenzoic acid depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating substitution reactions. The methoxy group can influence the electron density on the benzene ring, affecting the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

4-Iodo-2-methoxybenzoic acid: Similar structure but with different substitution pattern.

2-Bromo-4-methoxybenzoic acid: Bromine instead of iodine.

2-Iodo-4-hydroxybenzoic acid: Hydroxy group instead of methoxy.

Uniqueness

2-Iodo-4-methoxybenzoic acid is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The presence of iodine makes it particularly useful in coupling reactions and as a precursor for further functionalization.

Biological Activity

2-Iodo-4-methoxybenzoic acid (IMBA) is a halogenated benzoic acid derivative that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's antibacterial properties, mechanisms of action, and other relevant biological effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₈H₇IO₃

- Molecular Weight : 248.04 g/mol

- CAS Number : 54435-09-5

The presence of iodine and methoxy groups in its structure contributes to its unique biological properties, particularly its interaction with microbial systems.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. A study highlighted its effectiveness against Vibrio parahaemolyticus, a pathogen known to cause gastrointestinal infections.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of this compound compared to other related compounds:

| Compound | MIC (µg/mL) for V. parahaemolyticus | Growth Inhibition (%) |

|---|---|---|

| This compound (IMBA) | 200 | 81.7 |

| 3,5-Diiodo-2-methoxyphenylboronic acid (DIMPBA) | 100 | 30.3 |

| 2-Fluoro-5-iodophenylboronic acid (FIPBA) | 100 | 24.1 |

This data indicates that IMBA has a notable inhibitory effect on bacterial growth, although it is less potent than DIMPBA.

The antibacterial activity of IMBA can be attributed to several mechanisms:

- Disruption of Membrane Integrity : The halogenated structure may interact with bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Biofilm Formation : IMBA has shown potential in preventing biofilm formation, which is crucial for bacterial survival in hostile environments.

- Interference with Virulence Factors : Studies suggest that IMBA can diminish virulence factors such as motility and hydrophobicity in bacteria, thereby reducing their pathogenicity.

Study on Biofilm Inhibition

A notable study investigated the effectiveness of various benzoic acid derivatives, including IMBA, in inhibiting biofilm formation on marine food products. The results demonstrated that IMBA significantly reduced biofilm biomass compared to untreated controls, indicating its potential application in food preservation and safety.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-iodo-4-methoxybenzoic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves iodination of 4-methoxybenzoic acid derivatives. For example, iodination can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) . Post-synthesis purification via solid-phase extraction (SPE) or thin-layer chromatography (TLC) is critical to remove unreacted iodine and byproducts. Purity optimization may involve recrystallization in ethanol/water mixtures, monitored by HPLC (>95% purity threshold) .

| Purification Method | Conditions | Purity Yield |

|---|---|---|

| SPE (C18 column) | Methanol:H₂O (7:3) | 90–95% |

| TLC (Silica GF254) | Hexane:EtOAc (3:1) | Rf = 0.45–0.55 |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–8.1 ppm) .

- FT-IR : Identify carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and C-I bonds (~500–600 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 292 (C₈H₇IO₃) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a directing group , facilitating Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with aryl boronic acids proceeds at 80–100°C in DMF, yielding biaryl derivatives. Kinetic studies show iodine’s superior leaving-group ability compared to bromine, with reaction completion in 6–8 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from solvent polarity and temperature variations. Systematic studies using dynamic light scattering (DLS) and UV-Vis spectroscopy reveal:

- Aqueous solubility : <0.1 mg/mL (pH 7.4) due to ionization of the carboxylic acid group (pKa ~2.8) .

- Organic solvents : Solubility in DMSO >50 mg/mL, making it ideal for biological assays.

- Recommendation : Pre-saturate solvents and validate via gravimetric analysis to mitigate batch-to-batch variability .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Methodological Answer : Decomposition pathways include hydrolysis (C-I bond cleavage) and oxidation . Mitigation strategies:

- Storage : Argon-atmosphere vials at –20°C, shielded from light.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

- QC Monitoring : Monthly HPLC checks for degradation products (e.g., 4-methoxybenzoic acid) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinity to targets like cyclooxygenase-2 (COX-2). The iodine atom’s hydrophobic pocket interactions improve binding scores by 15–20% compared to non-iodinated analogs .

- QSAR Models : Correlate substituent electronegativity with anti-inflammatory activity (IC₅₀ values). Methoxy groups enhance solubility, while iodine boosts target selectivity .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting results on the compound’s cytotoxicity?

- Methodological Answer : Variations in cell lines, assay conditions, and impurity profiles explain discrepancies. For example:

- Impurity Impact : Residual iodine (≥0.5%) artificially elevates cytotoxicity in MTT assays .

- Protocol Harmonization : Use ISO 10993-5 guidelines for consistent viability assessments. Normalize data to purity-validated batches .

Q. Key Research Gaps

Properties

IUPAC Name |

2-iodo-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPHOFYPURZIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510702 | |

| Record name | 2-Iodo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54435-09-5 | |

| Record name | 2-Iodo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.